molecular formula C24H24Cl3N3O B1683326 (3-(N,N-Dimethylamino)propyl)imino-7-chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione CAS No. 80092-76-8

(3-(N,N-Dimethylamino)propyl)imino-7-chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione

Cat. No.: B1683326
CAS No.: 80092-76-8
M. Wt: 476.8 g/mol
InChI Key: QPVVEWNCFBEZTH-UHFFFAOYSA-N
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Preparation Methods

WR 243251 is synthesized through a series of chemical reactions involving acridine derivatives. The synthetic route typically involves the following steps:

    Formation of the acridine core: The acridine core is synthesized by condensing aniline derivatives with appropriate aldehydes or ketones under acidic conditions.

    Introduction of substituents: Various substituents are introduced onto the acridine core through nucleophilic substitution reactions. For WR 243251, this includes the addition of chloro and dichlorophenyl groups.

    Reduction and cyclization: The intermediate compounds are then reduced and cyclized to form the dihydroacridinedione structure.

Industrial production methods for WR 243251 would involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

WR 243251 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions are typically derivatives of WR 243251 with modified chemical structures and potentially different biological activities.

Scientific Research Applications

WR 243251 has been extensively studied for its antimalarial properties. It has shown high efficacy in inhibiting the growth of Plasmodium falciparum and Plasmodium vivax in both in vitro and in vivo studies . The compound has been evaluated for its ability to prevent the transmission of malaria by inhibiting the development of the parasite in mosquitoes .

Mechanism of Action

WR 243251 exerts its antimalarial effects by inhibiting the sporogonic development of malaria parasites in mosquitoes. This prevents the parasites from maturing and being transmitted to humans . The compound likely targets multiple molecular pathways within the parasite, including those involved in respiration and heme metabolism . By disrupting these pathways, WR 243251 effectively kills the parasites and prevents their transmission.

Comparison with Similar Compounds

WR 243251 is part of a class of compounds known as dihydroacridinediones, which have shown strong antimalarial activity. Similar compounds include:

Compared to these compounds, WR 243251 has shown superior efficacy in inhibiting the development of malaria parasites at various stages of their life cycle . Its unique combination of high activity and low toxicity makes it a promising candidate for further development as an antimalarial agent.

Properties

CAS No.

80092-76-8

Molecular Formula

C24H24Cl3N3O

Molecular Weight

476.8 g/mol

IUPAC Name

7-chloro-3-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propylimino]-2,3,4,10-tetrahydroacridin-9-one

InChI

InChI=1S/C24H24Cl3N3O/c1-30(2)9-3-8-28-21-10-14(17-6-4-16(26)13-19(17)27)11-22-23(21)24(31)18-12-15(25)5-7-20(18)29-22/h4-7,12-14H,3,8-11H2,1-2H3,(H,29,31)

InChI Key

QPVVEWNCFBEZTH-UHFFFAOYSA-N

SMILES

CN(C)CCCN=C1CC(CC2=C1C(=O)C3=C(N2)C=CC(=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CN(C)CCCN=C1CC(CC2=C1C(=O)C3=C(N2)C=CC(=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3-(N,N-dimethylamino)propyl)imino-7-chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione
3-DCDAD
7-chloro-3-(2',4'-dichlorophenyl)-1-((3'-(dimethylamino)propyl)imino)-1,2,3,4-tetrahydro-9(10H)-acridinone
WR 243251
WR 250547
WR 250548
WR-243251

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.10 g of 7-chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione and 1.6 g of N,N-dimethyl-1,3-propanediamine in 125 ml of ethanol is heated under reflux for 1.5 hrs. Approximately 65 ml of solvent is removed by distillation and the resulting turbid solution is filtered. The filtrate is diluted with 50 ml of ether and chilled to 0° C. The solid is collected and recrystallized from a mixture of dichloromethane/ethyl acetate. Dry in vacuo at 80° C. for 4 hrs gives 7-chloro-3-(2,4-dichlorophenyl)-1-[[3-(dimethylamino)propyl]imino]-1,3,4,10-tetrahydro-9(2H)acridinone; mp 168°-170° C.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(N,N-Dimethylamino)propyl)imino-7-chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione

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